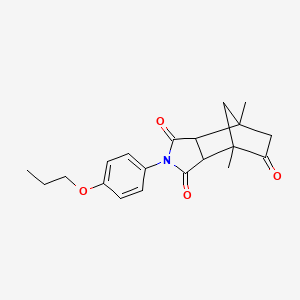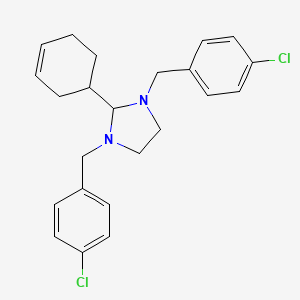![molecular formula C19H9BrO6 B11511727 3-[(3-bromophenyl)carbonyl]-4-hydroxy-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B11511727.png)
3-[(3-bromophenyl)carbonyl]-4-hydroxy-5H-spiro[furan-2,2'-indene]-1',3',5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-BROMOBENZOYL)-4-HYDROXY-1’,3’-DIHYDRO-5H-SPIRO[FURAN-2,2’-INDENE]-1’,3’,5-TRIONE is a complex organic compound that features a spirocyclic structure This compound is characterized by the presence of a bromobenzoyl group, a hydroxy group, and a spiro linkage between a furan and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMOBENZOYL)-4-HYDROXY-1’,3’-DIHYDRO-5H-SPIRO[FURAN-2,2’-INDENE]-1’,3’,5-TRIONE typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by cyclization and functional group modifications. For instance, the bromination of a benzoyl precursor can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator . Subsequent steps may involve cyclization reactions to form the spirocyclic structure and introduction of the hydroxy group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-BROMOBENZOYL)-4-HYDROXY-1’,3’-DIHYDRO-5H-SPIRO[FURAN-2,2’-INDENE]-1’,3’,5-TRIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-BROMOBENZOYL)-4-HYDROXY-1’,3’-DIHYDRO-5H-SPIRO[FURAN-2,2’-INDENE]-1’,3’,5-TRIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-BROMOBENZOYL)-4-HYDROXY-1’,3’-DIHYDRO-5H-SPIRO[FURAN-2,2’-INDENE]-1’,3’,5-TRIONE involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromobenzoyl group can form strong interactions with amino acid residues in the enzyme, while the hydroxy group may participate in hydrogen bonding, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2’-indene]-1’,2,3’-trione: Similar structure but with different substitution patterns.
Indole derivatives: Share the indene moiety and exhibit diverse biological activities.
Benzofuran derivatives: Contain the furan moiety and are known for their antimicrobial properties.
Uniqueness
3-(3-BROMOBENZOYL)-4-HYDROXY-1’,3’-DIHYDRO-5H-SPIRO[FURAN-2,2’-INDENE]-1’,3’,5-TRIONE is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H9BrO6 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
(4'E)-4'-[(3-bromophenyl)-hydroxymethylidene]spiro[indene-2,5'-oxolane]-1,2',3,3'-tetrone |
InChI |
InChI=1S/C19H9BrO6/c20-10-5-3-4-9(8-10)14(21)13-15(22)18(25)26-19(13)16(23)11-6-1-2-7-12(11)17(19)24/h1-8,21H/b14-13- |
InChI Key |
YFVHFWLSEIVUPG-YPKPFQOOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)/C(=C(/C4=CC(=CC=C4)Br)\O)/C(=O)C(=O)O3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C(=C(C4=CC(=CC=C4)Br)O)C(=O)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Tert-butyl-4-(3-chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11511652.png)
![2,6-dichloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11511657.png)

![(2,4-Difluoro-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B11511679.png)

![Ethyl 2-carbamoyl-3-(4-nitrophenyl)-2-[(4-nitrophenyl)methyl]propanoate](/img/structure/B11511707.png)
![8-{[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11511713.png)
![6-Amino-4-(2-ethoxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11511716.png)
![[6'-amino-3'-(4-chlorophenyl)-5'-cyano-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B11511720.png)
![4-[2-({1-[2-(3,4-Diethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B11511721.png)

![1-(4-fluorobenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11511738.png)
